molecular formula C14H26O B110304 Tetradeca-11,13-dien-1-ol CAS No. 80625-44-1

Tetradeca-11,13-dien-1-ol

Cat. No. B110304
CAS RN: 80625-44-1
M. Wt: 210.36 g/mol
InChI Key: FNJYRTCQWWUNRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Tetradeca-11,13-dien-1-ol involves various organic chemistry techniques. For instance, the synthesis of (5Z,13S)-5-Tetradecen-13-olide, which is structurally related to Tetradeca-11,13-dien-1-ol, was achieved using asymmetric bioreduction. This process utilized immobilized baker’s yeast entrapped in calcium alginate beads to reduce an intermediate acetylenic keto acid to produce an optically pure form of the compound . Another related compound, 6,13-Dihydroxyimino-5,12-dimethyl-7,14-dioxo-1,4,8,11-tetraazacyclotetradeca-4,11-diene, was prepared through the condensation of ethyl α-oximinoacetoacetate with ethylenediamine, followed by reduction and acylation steps to yield various derivatives . These methods demonstrate the versatility of organic synthesis in generating complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of compounds in the tetradeca-diene family can be quite complex. For example, the crystal and molecular structure of a related compound, 6,11-dimethyl-7,10-diazahexadeca-5,11-diene-2,4,13,15-tetraone, was determined using techniques such as IR, NMR, and mass spectroscopy. The study also discussed the structural changes that occur upon metal incorporation into the free ligand . Similarly, the stereochemical structure of 1,2,8,9,13-pentaazadispiro[4.1.4.3]tetradeca-2,9-dien-6-ones was established through regioselective synthesis and single crystal X-ray diffraction, revealing a specific stereochemical configuration . These analyses are crucial for understanding the chemical behavior and potential interactions of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in synthesizing tetradeca-diene derivatives often require precise control over reaction conditions to achieve the desired selectivity and stereochemistry. For example, the regioselective synthesis of pentaazadispiro tetradeca-dien-6-ones involved the reaction of arylmethylene derivatives with nitrilimines, which were generated in situ . The ability to manipulate reaction pathways to produce specific isomers or derivatives is a key aspect of the chemistry of tetradeca-diene compounds.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of Tetradeca-11,13-dien-1-ol, they do provide insights into the properties of closely related compounds. The physical state, solubility, melting point, and boiling point are examples of physical properties that can be inferred from molecular structure and synthesis methods. Chemical properties, such as reactivity, stability, and functional group chemistry, are also closely tied to the molecular structure, as seen in the synthesis and structural determination studies . Understanding these properties is essential for the practical application of these compounds in fields such as materials science, pharmaceuticals, and chemical engineering.

Scientific Research Applications

Complexation of Metal Atoms

Tetradeca-11,13-dien-1-ol and its derivatives have been studied for their potential in complexation with metal atoms. For instance, a compound with a related structure, 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene, has been identified for its potential in metal atom complexation, presenting a chair conformation and approximate mirror symmetry (Lazrak et al., 2000).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds similar to Tetradeca-11,13-dien-1-ol have been explored in several studies. For instance, the synthesis of Dodeca-2,3-dien-1-ol, a closely related compound, was achieved through the reductive elimination and subsequent oxidation processes (Landor et al., 1971). Another study focused on the synthesis of Tetradeca‐4,8‐dien‐1‐yl Acetates, exploring their stereoselective synthesis and characterization (Liblikas et al., 2009).

Photochemical Reactions

The photochemical reactions of compounds structurally similar to Tetradeca-11,13-dien-1-ol have also been studied. One such study reported the synthesis of endotetracyclo[5.5.2.0.2,6 0 8,1 2 ]tetradeca-3(4),8(12)-dien-13-one and its photoreactions leading to complex polycyclic systems (Singh et al., 2004).

Pheromone Research

Tetradeca-11,13-dien-1-ol and related compounds have been extensively studied in the context of pheromones, particularly for insects. For example, (E)-11,13-tetradecadienal, structurally similar to Tetradeca-11,13-dien-1-ol, has been identified as a major sex pheromone component for certain insects (Gries et al., 2005).

Synthesis of Analogues

The synthesis of analogues of Tetradeca-11,13-dien-1-ol, particularly for use in pheromone research, has been another focus area. Studies have shown the synthesis of fluorine-containing tetra- and hexadec-11E/Z-en-1-ols and their acetates, which are analogues of components of insect pheromones (Odinokov et al., 1992).

Mass Spectrometry Analysis

Mass spectrometry has been utilized to analyze Tetradeca-11,13-dien-1-ol and related compounds, especially in the context of lepidopterous sex pheromones. This includes studies on their electron impact mass spectrometry profiles (Ando et al., 1988).

properties

IUPAC Name

tetradeca-11,13-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,15H,1,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJYRTCQWWUNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336538
Record name E-11,13-Tetradecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradeca-11,13-dien-1-ol

CAS RN

80625-44-1
Record name E-11,13-Tetradecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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